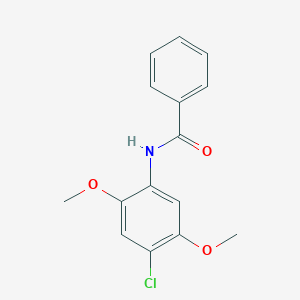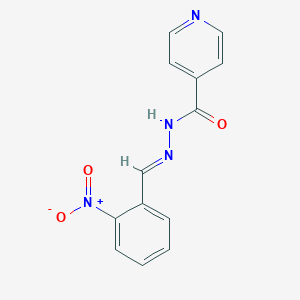![molecular formula C12H11N3O4 B274133 5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MADDT, and it has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of MADDT is not fully understood. However, it has been suggested that MADDT induces apoptosis in cancer cells by activating the caspase pathway. MADDT has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MADDT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory properties. MADDT has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
MADDT has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer activity. However, MADDT has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of MADDT. One potential direction is the development of new anticancer drugs based on the structure of MADDT. Another potential direction is the development of new antibiotics based on MADDT's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of MADDT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MADDT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized through various methods, and it exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and exhibits anti-inflammatory properties. MADDT has several advantages for lab experiments, including its ease of synthesis and potent anticancer activity. However, it also has some limitations, including its low solubility in water. There are several future directions for the use of MADDT, including the development of new anticancer drugs and antibiotics based on its structure, and further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成法
MADDT has been synthesized through various methods, including the reaction of 2-methoxyaniline with dimethyl acetylenedicarboxylate and triethylamine in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid and acetic anhydride. The yield of MADDT is about 50% in both methods.
科学的研究の応用
MADDT has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. MADDT has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MADDT has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
製品名 |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC名 |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H11N3O4/c1-19-9-5-3-2-4-8(9)13-6-7-10(16)14-12(18)15-11(7)17/h2-6,13H,1H3,(H2,14,15,16,17,18) |
InChIキー |
ZRYFFBXGTPGHCB-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
正規SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)


![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

